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molecular formula C9H10BrNO3 B1289686 2-Bromo-1-isopropoxy-4-nitrobenzene CAS No. 191602-42-3

2-Bromo-1-isopropoxy-4-nitrobenzene

Cat. No. B1289686
M. Wt: 260.08 g/mol
InChI Key: SDYLUPCVAIKGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06071928

Procedure details

Platinum oxide (50 mg) was added to a solution of 2-isopropoxy-5-nitrobromobenzene (1.7 g, 6.5 mmol) in ethyl acetate (50 ml) and the mixture was stirred under hydrogen (50 psi) for 1 hour. The mixture was filtered, further platinum oxide (50 mg) was added and the mixture was stirred under hydrogen (50 psi) for 1 hour. The mixture was filtered and the solvent was evaporated under reduced pressure. The residue was purified by flash chromatography, eluting with hexane/EtOAc (80:20), to give the title compound (0.92 g, 62%); δH (360MHz, CDCl3) 1.32 (3H, d, J 5.6Hz, OCH(CH3)2), 4.33 (1H, m, OCH(CH3)2), 6.57 (1H, dd, J 8.7, 2.8Hz, 6-H), 6.78 (1H, d, J 8.7Hz, 5-H), 6.91 (1H, d, J 2.8 Hz, 2-H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[Br:14])([CH3:3])[CH3:2]>C(OCC)(=O)C.[Pt]=O>[Br:14][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:5]=1[O:4][CH:1]([CH3:3])[CH3:2])[NH2:11]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen (50 psi) for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
further platinum oxide (50 mg) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred under hydrogen (50 psi) for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with hexane/EtOAc (80:20)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(N)C=CC1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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